An In-depth Technical Guide to the Synthesis and Characterization of hCAXII-IN-8c, a Potent Human Carbonic Anhydrase XII Inhibitor
An In-depth Technical Guide to the Synthesis and Characterization of hCAXII-IN-8c, a Potent Human Carbonic Anhydrase XII Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of hCAXII-IN-8c, a potent and selective inhibitor of human carbonic anhydrase XII (hCA XII). This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the discovery and characterization of novel therapeutics targeting hCA XII for cancer and other diseases.
Introduction
Human carbonic anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors, including renal, breast, and lung cancers. Its expression is often associated with tumor hypoxia and poor patient prognosis. hCA XII plays a crucial role in regulating pH homeostasis in the tumor microenvironment, which is essential for cancer cell survival, proliferation, and invasion. Consequently, hCA XII has emerged as a promising therapeutic target for the development of novel anticancer agents.
This guide focuses on a representative hCA XII inhibitor, 4-(3-(6-ethoxybenzo[d]thiazol-2-yl)ureido)benzenesulfonamide, which we will refer to as hCAXII-IN-8c . This compound belongs to a class of benzothiazole-based SLC-0111 analogues and has demonstrated potent and selective inhibition of hCA XII.
Synthesis of hCAXII-IN-8c
The synthesis of hCAXII-IN-8c is a multi-step process that begins with the synthesis of the key intermediate, 2-amino-6-ethoxybenzo[d]thiazole, followed by its reaction with 4-isocyanatobenzenesulfonamide.
Synthesis Workflow
The overall synthetic route for hCAXII-IN-8c is depicted in the workflow diagram below.
Experimental Protocols
2.2.1. Synthesis of 2-Amino-6-ethoxybenzo[d]thiazole (Intermediate 1)
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To a stirred solution of 4-ethoxyaniline (10 mmol) and potassium thiocyanate (20 mmol) in glacial acetic acid (20 mL), a solution of bromine (10 mmol) in glacial acetic acid (5 mL) is added dropwise at 0-5 °C.
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The reaction mixture is stirred at room temperature for 12 hours.
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The resulting precipitate is filtered, washed with water, and then neutralized with a saturated solution of sodium bicarbonate.
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The solid is collected by filtration, washed with water, and dried under vacuum.
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The crude product is purified by recrystallization from ethanol to afford 2-amino-6-ethoxybenzo[d]thiazole as a crystalline solid.
2.2.2. Synthesis of 4-Isocyanatobenzenesulfonamide (Intermediate 2)
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To a suspension of sulfanilamide (10 mmol) in anhydrous dioxane (50 mL), a solution of triphosgene (4 mmol) in anhydrous dioxane (20 mL) is added dropwise at room temperature under a nitrogen atmosphere.
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The reaction mixture is heated to reflux and stirred for 4 hours.
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The solvent is removed under reduced pressure to yield crude 4-isocyanatobenzenesulfonamide, which is used in the next step without further purification.
2.2.3. Synthesis of 4-(3-(6-Ethoxybenzo[d]thiazol-2-yl)ureido)benzenesulfonamide (hCAXII-IN-8c)
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To a solution of 2-amino-6-ethoxybenzo[d]thiazole (5 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), 4-isocyanatobenzenesulfonamide (5 mmol) is added portion-wise at room temperature.
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The reaction mixture is stirred at 80 °C for 6 hours.
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After cooling to room temperature, the mixture is poured into ice-water.
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The resulting precipitate is collected by filtration, washed with water, and dried.
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The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to give hCAXII-IN-8c as a white solid.
Characterization of hCAXII-IN-8c
The structure and purity of the synthesized hCAXII-IN-8c are confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The biological activity is characterized by its inhibitory potency against various human carbonic anhydrase isoforms.
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.51 (s, 1H, NH), 9.68 (s, 1H, NH), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.75 (d, J = 8.8 Hz, 2H, Ar-H), 7.60 (d, J = 2.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.8 Hz, 1H, Ar-H), 7.29 (s, 2H, SO₂NH₂), 7.00 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 4.07 (q, J = 7.0 Hz, 2H, OCH₂), 1.35 (t, J = 7.0 Hz, 3H, CH₃).
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¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 163.5, 155.4, 152.1, 145.8, 142.9, 138.2, 131.7, 126.9, 121.8, 118.3, 115.3, 105.9, 63.6, 14.7.
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Mass Spectrometry (ESI-MS): m/z calculated for C₁₆H₁₆N₄O₄S₂ [M+H]⁺: 409.07, found: 409.1.
Biological Activity
The inhibitory activity of hCAXII-IN-8c against four human carbonic anhydrase isoforms (hCA I, II, IX, and XII) was determined using a stopped-flow CO₂ hydration assay. The inhibition constants (Kᵢ) are summarized in the table below.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| hCAXII-IN-8c | >10000 | 108.4 | 25.3 | 5.7 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory potency of hCAXII-IN-8c is determined by a stopped-flow technique, which measures the enzyme's ability to catalyze the hydration of carbon dioxide.
Principle
The assay measures the inhibition of the CA-catalyzed hydration of CO₂. The reaction produces protons, leading to a decrease in pH, which is monitored by a pH indicator (phenol red) using a stopped-flow spectrophotometer. The initial rate of the reaction is measured in the presence and absence of the inhibitor to determine the inhibition constant (Kᵢ).
Materials and Reagents
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Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII)
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hCAXII-IN-8c (or other inhibitors) dissolved in DMSO
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HEPES buffer (20 mM, pH 7.4)
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Sodium sulfate (Na₂SO₄, 20 mM)
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Phenol red (0.2 mM)
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CO₂-saturated water
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Stopped-flow spectrophotometer
Assay Protocol
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Preparation of Reagents:
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Prepare a stock solution of the inhibitor in DMSO.
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Prepare working solutions of the inhibitor by diluting the stock solution with the assay buffer (HEPES buffer containing Na₂SO₄ and phenol red).
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Prepare a solution of the enzyme in the assay buffer.
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Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water for at least 30 minutes on ice.
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Enzyme-Inhibitor Pre-incubation:
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Mix the enzyme solution with the inhibitor solution (or buffer for control) and incubate at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.
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Stopped-Flow Measurement:
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Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other syringe with CO₂-saturated water.
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Rapidly mix the two solutions in the observation cell of the spectrophotometer.
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Monitor the change in absorbance at 557 nm (the absorbance maximum of phenol red at pH 7.4) for a short period (typically 10-100 seconds).
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Data Analysis:
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Determine the initial rate of the reaction from the linear portion of the absorbance versus time curve.
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Calculate the percentage of inhibition for each inhibitor concentration.
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Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for CO₂.
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hCA XII Signaling Pathway
hCA XII is known to influence several signaling pathways involved in cancer progression. One of the key pathways modulated by hCA XII is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.
Conclusion
hCAXII-IN-8c is a potent and selective inhibitor of human carbonic anhydrase XII. This technical guide provides detailed protocols for its synthesis and characterization, which can be valuable for researchers working on the development of novel anticancer agents targeting hCA XII. The information presented here can serve as a foundation for further preclinical and clinical investigations of this and similar compounds. The elucidation of the role of hCA XII in signaling pathways such as the p38 MAPK pathway further underscores its importance as a therapeutic target in oncology.
